Hexahydrofarnesyl acetone

Description

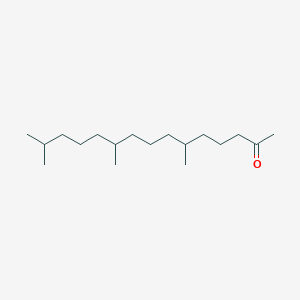

Structure

3D Structure

Properties

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Hexahydrofarnesyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone or phytone, is a naturally occurring isoprenoid ketone.[1][2] This valuable bioactive compound is a subject of growing interest within the scientific community due to its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of Hexahydrofarnesyl acetone, detailing its prevalence in various plant species and its biosynthetic origins. Quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, detailed experimental protocols for the extraction and analysis of this compound are provided, alongside a visualization of its metabolic origin.

Natural Occurrence of this compound

This compound is predominantly found as a major constituent of the essential oils of a wide variety of plants.[3] Its concentration can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., leaves, flowers, stems, roots), and the geographical location and environmental conditions of growth.

Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the quantitative data on the percentage composition of this compound in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Plant Species | Family | Plant Part | Percentage of this compound (%) |

| Sagittaria trifolia | Alismataceae | Not Specified | 62.3[3] |

| Limonium bonduellei | Plumbaginaceae | Not Specified | 56.3[3] |

| Hyoscyamus niger | Solanaceae | Seeds | 46.36[4] |

| Hildegardia barteri | Malvaceae | Leaf | 38.2[1][6][7][8] |

| Deinbollia pinnata | Sapindaceae | Not Specified | 37.5[3] |

| Albizia zygia | Fabaceae | Not Specified | 33.14[5] |

| Arabis alpina L. ssp. alpina | Brassicaceae | Aerial Parts | 26.94[9] |

| Hildegardia barteri | Malvaceae | Stem Bark | 25.4[1][6][7][8] |

| Hildegardia barteri | Malvaceae | Root Bark | 20.2[1][6][7][8] |

| Hyoscyamus niger | Solanaceae | Aerial Part | 19.66[4] |

| Equisetum arvense | Equisetaceae | Not Specified | 18.34[3] |

| Arabis alpina L. ssp. alpina | Brassicaceae | Flower | 16.27[9] |

| Otostegia persica | Lamiaceae | Not Specified | 14.34[3] |

| Veronica saturejoides Vis. ssp. saturejoides | Plantaginaceae | Not Specified | 7.92[3] |

| Lindera nacusua | Lauraceae | Not Specified | 6.83[5] |

| Graptophyllum pictum | Acanthaceae | Not Specified | 2.6[5] |

Biosynthetic Pathway

This compound is not typically synthesized de novo in its final form within plants. Instead, it is widely recognized as a degradation product of phytol (B49457).[10] Phytol is a long-chain diterpene alcohol that serves as the hydrophobic side-chain of chlorophyll (B73375) molecules.[11][12] During chlorophyll catabolism, a process prominent during leaf senescence or under stress conditions, the phytol tail is cleaved from the chlorophyllide head.[12][13] The released phytol can then undergo oxidative degradation to yield this compound.[10]

Figure 1: Simplified pathway of chlorophyll degradation leading to the formation of this compound.

Experimental Protocols

The isolation and quantification of this compound from natural sources typically involve two key stages: extraction of the essential oil and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil by Hydrodistillation

This protocol is adapted from methodologies described for the extraction of volatile oils from plant materials.[1][6][7]

Objective: To extract the volatile oil containing this compound from a given plant matrix.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting burette

-

Grinder or pulverizer

Procedure:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) to a constant weight. Pulverize the dried material to a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: Place a known quantity (e.g., 200 g) of the pulverized plant material into the round-bottom flask. Add distilled water until the material is fully submerged.

-

Apparatus Assembly: Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

-

Extraction: Heat the flask using the heating mantle. The water will boil, and the steam will carry the volatile oils from the plant material.

-

Condensation and Collection: The steam and oil vapor mixture will travel to the condenser, where it will cool and liquefy. The condensed mixture will then flow into the collecting burette. As the essential oil is typically less dense than water, it will form a layer on top of the water.

-

Duration: Continue the hydrodistillation for a sufficient period (e.g., 3 hours) to ensure complete extraction of the volatile oils.

-

Oil Recovery: After the extraction is complete, carefully separate the essential oil from the aqueous layer in the collecting burette.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Figure 2: General workflow for the extraction of essential oil via hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the identification and quantification of this compound in the extracted essential oil.[1][6][7]

Objective: To identify and quantify the chemical constituents of the essential oil, with a focus on this compound.

Instrumentation:

-

Gas chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS)

-

Helium as carrier gas

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane) to an appropriate concentration for GC-MS analysis.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/minute (Helium)

-

Injection Volume: 1 µL (split mode)

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of a pure standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound by integrating the peak area of the compound and dividing it by the total peak area of all identified compounds in the chromatogram.

-

Conclusion

This compound is a widely distributed natural product, primarily found in the essential oils of numerous plant species. Its origin as a degradation product of chlorophyll highlights a key metabolic pathway in plants. The methodologies of hydrodistillation followed by GC-MS analysis are standard and effective for the extraction and quantification of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound [webbook.nist.gov]

- 3. scite.ai [scite.ai]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-Rich Extractives from Hildegardia barteri | Semantic Scholar [semanticscholar.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Phytol Degradation in Chlorophyll and Tocopherol (Vitamin E) Metabolism [bonndoc.ulb.uni-bonn.de]

- 12. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The tail of chlorophyll: Fates for phytol - PMC [pmc.ncbi.nlm.nih.gov]

Hexahydrofarnesyl Acetone: A Technical Guide to its Formation as a Chlorophyll Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972), systematically known as 6,10,14-trimethyl-2-pentadecanone, is a C18 isoprenoid ketone that emerges as a significant degradation product of chlorophyll (B73375), the primary photosynthetic pigment in plants and algae. The ubiquitous nature of chlorophyll in the biosphere makes its degradation pathways and resulting products a subject of considerable interest across various scientific disciplines, including geochemistry, food science, and pharmacology. This technical guide provides an in-depth exploration of hexahydrofarnesyl acetone, focusing on its formation from the phytol (B49457) side-chain of chlorophyll, its chemical and physical properties, methods for its analysis, and its natural occurrence.

Chemical and Physical Properties

This compound is a saturated ketone with the chemical formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol .[1][2][3] It is also known by several synonyms, including phytone and 6,10,14-trimethylpentadecan-2-one.[1] As a sesquiterpenoid, it is structurally derived from three isoprene (B109036) units.[4][5] The compound is practically insoluble in water.[4][5]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₃₆O | [1][2][3] |

| Molecular Weight | 268.48 g/mol | [1][2][3] |

| CAS Number | 502-69-2 | [3] |

| Appearance | - | - |

| Boiling Point | - | - |

| Melting Point | - | - |

| Solubility | Practically insoluble in water | [4][5] |

| Synonyms | Phytone, 6,10,14-Trimethyl-2-pentadecanone, Perhydrofarnesyl acetone | [1] |

Formation from Chlorophyll Degradation

The primary source of this compound in the environment is the degradation of the phytol tail of chlorophyll.[6] During senescence, stress, or other degradation processes, the chlorophyll molecule is broken down.[1][7] The phytol side-chain, a C20 isoprenoid alcohol, is cleaved from the porphyrin ring. This free phytol can then undergo various transformations, both biotic and abiotic, leading to the formation of several degradation products, including this compound.

Biological Degradation Pathway

In plants, the degradation of phytol is a regulated process linked to other metabolic pathways, such as the biosynthesis of tocopherol (Vitamin E).[8] The primary enzymatic pathway involves the oxidation of phytol to phytenal.[1][7] This is followed by further oxidation to phytenic acid, which can then be converted to phytanoyl-CoA and enter β-oxidation.[9] While this is the main biological route, the formation of this compound can occur as a side product, particularly under certain stress conditions.

Abiotic Formation

This compound can also be formed through abiotic processes, such as photo-oxidation and thermal degradation of phytol.[10] These processes are particularly relevant in geochemical settings, contributing to the presence of this compound in sediments and crude oils. The oxidation of phytol, for instance with potassium permanganate (B83412) (KMnO₄) in acetone, can yield this compound.

Experimental Protocols

Synthesis of this compound from Phytol

Objective: To synthesize 6,10,14-trimethyl-2-pentadecanone (this compound) via the oxidation of phytol.

Materials:

-

Phytol

-

Potassium permanganate (KMnO₄)

-

Acetone (anhydrous)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve phytol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of potassium permanganate in acetone to the phytol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of celite to remove the manganese dioxide.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify this compound from a plant matrix (e.g., senescent leaves).

Materials:

-

Plant material (e.g., dried leaves)

-

Dichloromethane or hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., n-alkane such as eicosane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powdered material with dichloromethane or hexane using sonication or Soxhlet extraction.

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a known volume.

-

-

GC-MS Analysis:

-

Prepare a calibration curve using authentic standards of this compound of known concentrations, including the internal standard.

-

Inject a known volume of the plant extract onto the GC-MS system.

-

GC Conditions (example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 5 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550

-

-

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, particularly in the essential oils and extracts of numerous plants. Its presence is often associated with the degradation of chlorophyll in senescent plant tissues.

| Plant Source | Part | Concentration/Percentage | Reference(s) |

| Hildegardia barteri | Leaf | 38.2% | [9][11] |

| Hildegardia barteri | Stem Bark | 25.4% | [9][11] |

| Hildegardia barteri | Root Bark | 20.2% | [9][11] |

| Beta vulgaris L. (Beet) | Leaf | 61.08% of essential oil | [12] |

| Taxodium distichum (Bald Cypress) | - | 17.5% of volatile constituents | [13] |

Conclusion

This compound is a key degradation product of the phytol tail of chlorophyll, with its formation occurring through both biological and abiotic pathways. Its widespread presence in nature and its potential biological activities make it a compound of significant interest to researchers in various fields. The experimental protocols provided in this guide offer a starting point for the synthesis, extraction, and quantification of this important isoprenoid ketone, facilitating further research into its role in biological and geochemical systems.

References

- 1. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 6,10,14-Trimethylpentadecan-2-one (FDB007640) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photochemical oxidation and autoxidation of chlorophyll phytyl side chain in senescent phytoplanktonic cells: potential sources of several acyclic isoprenoid compounds in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delayed degradation of chlorophylls and photosynthetic proteins in Arabidopsis autophagy mutants during stress-induced leaf yellowing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6,10,14-Trimethyl-2-pentadecanone | C18H36O | CID 10408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 6,10,14-trimethyl-2-pentadecanone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,10,14-trimethyl-2-pentadecanone, also known by synonyms such as hexahydrofarnesylacetone and phytone, is a naturally occurring sesquiterpenoid ketone.[1] It is found in various plants, including sweet basil, common oregano, and wild celery, and contributes to their characteristic aromas.[1] This compound and its corresponding alcohol serve as pheromones in several insect species, including the rice moth and certain butterfly species.[2][3] Beyond its role in nature, 6,10,14-trimethyl-2-pentadecanone is a significant intermediate in the industrial synthesis of Vitamin E (α-tocopherol).[4][5] Recent studies have also highlighted its potential bioactive properties, including antibacterial, anti-inflammatory, and analgesic activities, making it a compound of interest for further research and drug development.[4][6][7]

This technical guide provides a detailed overview of the physical and chemical properties of 6,10,14-trimethyl-2-pentadecanone, outlines key experimental protocols for its analysis, and illustrates its synthetic relationships.

Physical and Chemical Properties

The physical and chemical characteristics of 6,10,14-trimethyl-2-pentadecanone are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Computational Properties

| Property | Value | Source |

| IUPAC Name | 6,10,14-trimethylpentadecan-2-one | [8] |

| Synonyms | Hexahydrofarnesylacetone, Phytone, Perhydrofarnesyl acetone (B3395972) | [1][4][8] |

| CAS Number | 502-69-2 | [1][8] |

| Molecular Formula | C₁₈H₃₆O | [8][9] |

| Molecular Weight | 268.48 g/mol (or 268.5 g/mol ) | [8][10] |

| Appearance | Colorless to light yellow oil | [11] |

| Odor | Oily, herbal, jasmine, celery, woody | [11] |

| logP (Octanol/Water) | 6.56 - 7.48 | [1] |

| pKa (Strongest Acidic) | 19.64 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Rotatable Bond Count | 12 | [1] |

| Refractivity | 85.08 m³·mol⁻¹ | [1] |

| Polarizability | 36.16 ų | [1] |

Experimental Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 129-136 °C | [4][11] | |

| Boiling Point | 142-143 °C | at 3 Torr | [4][11] |

| 316-317 °C | at 760 mm Hg | [12] | |

| Density | 0.8403 g/cm³ | at 19 °C | [4][11] |

| Flash Point | 140.56 °C | TCC | [12] |

| Vapor Pressure | 0.000034 mmHg | at 25.00 °C (est.) | [12] |

| Water Solubility | 4.0e-05 g/L (practically insoluble) | [1] | |

| Other Solubilities | Soluble in alcohol, DMSO (100 mg/mL) | [11][12] |

Thermochemical Properties

| Property | Value | Units | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -11602.0 ± 5.2 | kJ/mol | [13] |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -626.1 ± 2.3 | kJ/mol | [13] |

Experimental Protocols

Accurate characterization of 6,10,14-trimethyl-2-pentadecanone relies on standardized analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the conventional method for the identification, quantification, and stereoisomeric analysis of 6,10,14-trimethyl-2-pentadecanone, particularly from complex matrices like natural extracts.[3]

Objective: To separate and identify 6,10,14-trimethyl-2-pentadecanone in a sample.

Methodology:

-

Sample Preparation:

-

For natural products (e.g., leaves, essential oils), perform hydrodistillation or solvent extraction (e.g., with methanol (B129727) or hexane).[14][15]

-

If necessary, use Solid Phase Extraction (SPE) for sample cleanup and purification.[3]

-

Dissolve the final extract in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

-

-

GC System & Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) or a polar column (e.g., DB-WAX, HP-INNOWax) is used depending on the analytical need.[16] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes. (Note: This program is a representative example and should be optimized for specific instruments and sample matrices.)

-

-

-

Mass Spectrometer & Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

Synthesis of Isophytol (B1199701) (Vitamin E Precursor)

6,10,14-trimethyl-2-pentadecanone is a key starting material for isophytol, which is then used to produce α-tocopherol (Vitamin E).[5] The process involves extending the carbon chain.

Objective: To convert 6,10,14-trimethyl-2-pentadecanone into isophytol.

Methodology:

-

Step 1: Ethynylation:

-

React 6,10,14-trimethyl-2-pentadecanone with acetylene (B1199291) in the presence of a strong base (e.g., potassium hydroxide (B78521) in ammonia) or with an ethynyl (B1212043) Grignard reagent.[5]

-

This reaction adds an ethynyl group to the carbonyl carbon, forming the intermediate 3,7,11,15-tetramethylhexadec-1-yn-3-ol.[5]

-

-

Step 2: Partial Hydrogenation:

-

The resulting alkynol is then partially hydrogenated to form an alkene.

-

This is achieved using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).[5] This specialized catalyst selectively reduces the triple bond to a double bond without reducing the newly formed double bond or other functional groups.

-

The product of this step is isophytol (3,7,11,15-tetramethyl-1-hexadecen-3-ol).

-

Mandatory Visualizations

Chemical Synthesis and Relationships

The following diagram illustrates the central role of 6,10,14-trimethyl-2-pentadecanone as a synthetic intermediate and its relationship to its corresponding alcohol, a known insect pheromone.

Caption: Synthetic pathway from 6,10,14-trimethyl-2-pentadecanone to Vitamin E and its reduction.

Experimental Workflow for Natural Product Analysis

This diagram outlines a typical workflow for the extraction and analysis of 6,10,14-trimethyl-2-pentadecanone from a plant source.

Caption: Workflow for the analysis of 6,10,14-trimethyl-2-pentadecanone from natural sources.

References

- 1. Showing Compound 6,10,14-Trimethylpentadecan-2-one (FDB007640) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. bicyclus.se [bicyclus.se]

- 4. chembk.com [chembk.com]

- 5. WO2017098048A1 - Process for the manufacture of 6,10,14-trimethylpentadecan-2-one - Google Patents [patents.google.com]

- 6. Hexahydrofarnesyl acetone (phytone; 6,10,14-Trimethyl-2-pentadecanone) | Bacterial | 502-69-2 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6,10,14-Trimethyl-2-pentadecanone | C18H36O | CID 10408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. 6,10,14-トリメチル-2-ペンタデカノン | 502-69-2 [m.chemicalbook.com]

- 12. 6,10,14-trimethyl-2-pentadecanol, 69729-17-5 [thegoodscentscompany.com]

- 13. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.unar.ac.id [repository.unar.ac.id]

- 16. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

Hexahydrofarnesyl Acetone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972) (HHFA), a sesquiterpenoid ketone, has garnered scientific interest due to its presence in various essential oils with demonstrated biological activities. This technical guide provides a comprehensive overview of the current understanding of HHFA's biological effects, with a focus on its anti-inflammatory, anticancer, antibacterial, and antioxidant properties. It is important to note that much of the available data is derived from studies on essential oils containing HHFA, and research on the purified compound is still emerging. This document aims to consolidate existing knowledge, detail relevant experimental methodologies, and propose potential signaling pathways for further investigation.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities associated with Hexahydrofarnesyl acetone, primarily from studies on essential oils.

Table 1: Anticancer Activity

| Plant Source/Essential Oil | HHFA Content (%) | Cell Line(s) | Assay | IC50 (µg/mL) | Citation(s) |

| Graptophyllum pictum | 2.6% | KB (oral epidermoid carcinoma), NCI-H187 (small cell lung carcinoma), Vero (African green monkey kidney) | Cytotoxicity Assay | 27.04, 25.27, 26.52 (respectively) | [1] |

| Salvia verbenaca (cultivated) | 9.7% | M14 (human melanoma) | Cell Vitality, Cell Membrane Integrity, DNA Fragmentation, Caspase-3 Activity | Growth inhibition and pro-apoptotic effects observed, but specific IC50 not provided. |

Table 2: Anti-inflammatory and Analgesic Activity

| Plant Source/Essential Oil | HHFA Content (%) | Animal Model | Assay | Dosage | Effect | Citation(s) |

| Albizia zygia | 33.14% | Wistar rats | Carrageenan-induced paw edema | 100, 200, 400 mg/kg (p.o.) | Significant dose-dependent inhibition of paw swelling | [1] |

| Albizia zygia | 33.14% | Wistar rats | Formalin-induced pain | 100, 200, 400 mg/kg (p.o.) | Increased tolerance to formalin-induced pain | [1] |

Table 3: Antibacterial Activity

| Plant Source/Essential Oil | HHFA Content (%) | Bacterial Strain(s) | Assay | Inhibition Zone (mm) / MIC (mg/mL) | Citation(s) |

| Lindera nacusua | 6.83% | Staphylococcus aureus, Candida albicans | Not specified | 2.5 mm and 2.0 mm inhibition zones, respectively | [1] |

| Beta vulgaris leaf extract | 61.08% | Salmonella enteritidis, Staphylococcus aureus | MIC determination | 25 mg/mL |

Table 4: Antioxidant Activity

| Plant Source/Essential Oil | HHFA Content (%) | Assay | Result | Citation(s) |

| Hyoscyamus niger (methanol extract) | 19.66% (aerial parts), 46.36% (seeds) | DPPH radical scavenging | 73.07 ± 0.02% scavenging at 1000 µg/mL | [2] |

| Salsola villosa (n-hexane extract) | Not specified | DPPH radical scavenging | IC50: 0.99 ± 0.05 mg/mL | [3] |

| Liparis nervosa | 0.35% | ABTS radical scavenging | IC50: 721.95 ± 9.93 µg/mL |

Proposed Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the signaling pathways modulated by pure this compound is limited, based on its observed biological activities, the following pathways are proposed as potential mechanisms of action.

Anti-inflammatory Activity: Potential Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of inflammation. It is hypothesized that HHFA may exert its anti-inflammatory effects by interfering with this pathway.

Anticancer Activity: Potential Induction of Apoptosis

The anticancer activity of this compound may be attributed to the induction of apoptosis, or programmed cell death, a common mechanism for many chemotherapeutic agents. One study on an essential oil rich in HHFA showed an increase in caspase-3 activity, a key executioner caspase in apoptosis.[5] The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activities of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of living cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HHFA. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The increase in paw volume is measured over time, and the reduction in edema by a test compound indicates its anti-inflammatory potential.

Protocol:

-

Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group):

-

Control group (vehicle only)

-

Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test groups (this compound at different doses, e.g., 100, 200, 400 mg/kg, p.o.)

-

-

Compound Administration: Administer the vehicle, positive control, or HHFA orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours after the injection (Vt) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Principle: The broth microdilution method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. Due to the lipophilic nature of HHFA, a solubilizing agent like DMSO may be required, with the final concentration kept low.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of HHFA at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a bioactive sesquiterpenoid with demonstrated antibacterial, anti-inflammatory, anticancer, and antioxidant properties, primarily observed in studies of essential oils. While the precise mechanisms of action and the specific signaling pathways involved are yet to be fully elucidated for the pure compound, the available evidence suggests potential modulation of key inflammatory and apoptotic pathways. Further research focusing on purified this compound is warranted to confirm these proposed mechanisms and to fully characterize its therapeutic potential for drug development. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of essential oil components and in vitro anticancer activity in wild and cultivated Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Hexahydrofarnesyl Acetone in Plant Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone, is a C18-isoprenoid ketone that is a significant component of many plant essential oils. Its presence is of considerable interest to researchers in various fields, including phytochemistry, pharmacology, and drug development, due to its potential biological activities. This technical guide provides a comprehensive overview of the occurrence of hexahydrofarnesyl acetone in plant essential oils, detailing its quantitative presence, the experimental protocols for its analysis, and its biosynthetic origins.

Quantitative Occurrence of this compound

This compound has been identified in a diverse range of plant species, often as a major constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., leaves, stems, roots, flowers), and the geographical origin. The following table summarizes the quantitative data on the occurrence of this compound in various plant essential oils.

| Plant Species | Plant Part | Percentage of this compound (%) | Reference |

| Sagittaria trifolia | Not Specified | 62.3 | [1] |

| Beta vulgaris L. | Leaves | 61.08 | [2] |

| Limonium bonduellei | Not Specified | 56.30 | [1] |

| Hyoscyamus niger L. | Seeds | 46.36 | [3] |

| Hildegardia barteri | Leaf | 38.2 | [3] |

| Deinbollia pinnata | Not Specified | 37.50 | [1] |

| Hildegardia barteri | Stem Bark | 25.4 | [3] |

| Hildegardia barteri | Root Bark | 20.2 | [3] |

| Hyoscyamus niger L. | Aerial Parts | 19.66 | [3] |

| Equisetum arvense | Not Specified | 18.34 | [1] |

| Otostegia persica | Not Specified | 14.34 | [1] |

Biosynthesis of this compound

This compound is not typically synthesized de novo in plants through the common terpenoid pathways. Instead, it is primarily considered a degradation product of phytol (B49457). Phytol is a diterpene alcohol that is an integral part of the chlorophyll (B73375) molecule, where it forms the phytyl tail. During chlorophyll degradation, a process that occurs during leaf senescence and in response to stress, phytol is released. The free phytol can then be converted to this compound through oxidative processes.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The identification and quantification of this compound in plant essential oils predominantly involve two key stages: extraction of the essential oil from the plant material and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A widely used method for extracting essential oils from plant material is hydrodistillation, often employing a Clevenger-type apparatus.[4]

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves, stems) is air-dried and then ground into a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger apparatus is set up with a round-bottom flask, a condenser, and a collection tube.[4]

-

Hydrodistillation: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling.

-

Vaporization and Condensation: As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor travels into the condenser, where it cools and condenses back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in the collection tube. Due to the lower density of the essential oil, it forms a layer on top of the water and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The pure essential oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation before analysis.

Alternative Extraction Methods:

While hydrodistillation is common, other methods for essential oil extraction exist, each with its own advantages and disadvantages. These include:

-

Steam Distillation: Similar to hydrodistillation, but steam is generated in a separate vessel and then passed through the plant material.[5]

-

Solvent Extraction: Utilizes organic solvents to dissolve the essential oils from the plant material. This method can be useful for delicate flowers that may be damaged by heat.[6]

-

Supercritical CO2 Extraction: Employs carbon dioxide in its supercritical state as a solvent. This method is known for its ability to extract a wide range of compounds without the use of high temperatures or harsh solvents.[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone analytical technique for separating, identifying, and quantifying the individual components of essential oils.

Methodology:

-

Sample Preparation: The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane, acetone) to an appropriate concentration for GC-MS analysis.[1]

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

Injection: A small volume (typically 1 µL) of the diluted essential oil sample is injected into the gas chromatograph's heated injection port. The sample is vaporized and carried into the chromatographic column by an inert carrier gas (e.g., helium).

-

Chromatographic Separation: The vaporized components of the essential oil travel through a long, thin capillary column coated with a stationary phase. Separation of the components is achieved based on their different boiling points and affinities for the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.

-

Mass Spectrometry Detection: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Analysis: A detector records the abundance of each fragment at its specific m/z. The resulting mass spectrum is a unique "fingerprint" for each compound.

-

Compound Identification: The identity of this compound is confirmed by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with that of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound in the essential oil is typically determined by comparing the peak area of the compound to the total peak area of all identified compounds in the chromatogram (area normalization method). For more accurate quantification, an internal or external standard method can be employed.

References

- 1. vipsen.vn [vipsen.vn]

- 2. LC–MS/MS, GC–MS and molecular docking analysis for phytochemical fingerprint and bioactivity of Beta vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. customprocessingservices.com [customprocessingservices.com]

- 6. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 7. aromaleap.com [aromaleap.com]

Stereoisomers of Hexahydrofarnesyl Acetone: A Technical Guide for Researchers

An In-depth Examination of Synthesis, Separation, and Biological Properties

Hexahydrofarnesyl acetone (B3395972), scientifically known as 6,10,14-trimethyl-2-pentadecanone, is a saturated ketone that plays a significant role in various biological and commercial applications. As a chiral molecule with two stereocenters at the 6 and 10 positions, it exists as four distinct stereoisomers: (6R, 10R), (6S, 10S), (6R, 10S), and (6S, 10R). These isomers, while possessing the same chemical formula and connectivity, exhibit unique three-dimensional arrangements that can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of hexahydrofarnesyl acetone, focusing on their properties, synthesis, separation, and biological activities to support researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound Stereoisomers

While data on the individual stereoisomers is sparse, the general physicochemical properties of this compound (racemic mixture) are well-documented. It is a colorless to pale yellow liquid with a mild, floral, green odor. Its non-polar nature makes it soluble in organic solvents and oils, with low solubility in water.

| Property | Value |

| Molecular Formula | C₁₈H₃₆O |

| Molecular Weight | 268.48 g/mol |

| CAS Number | 502-69-2 (for the racemic mixture) |

| Boiling Point | Approximately 316.8 °C at 760 mmHg[1] |

| Density | Approximately 0.834 - 0.840 g/cm³ at 25 °C[2] |

| Refractive Index | Approximately 1.445 - 1.451 at 20 °C[2] |

Note: These properties are for the racemic mixture. Subtle differences in boiling point, density, and refractive index may exist between the individual stereoisomers, though they are often difficult to measure.

Stereoselective Synthesis and Separation of Stereoisomers

The synthesis of this compound is often achieved through the hydrogenation of farnesyl acetone, which is a key intermediate in the synthesis of Vitamin E.[3][4][5] However, this typically yields a racemic mixture of all four stereoisomers. The stereoselective synthesis of individual isomers is a more complex process, often involving chiral starting materials or catalysts. For instance, the synthesis of all stereoisomers of similar methyl-branched ketones has been achieved using enantiomers of citronellal (B1669106) as starting materials, employing methods like the Wittig reaction, alkylation of alkynes, and acetoacetic ester synthesis.[6][7]

The separation of the stereoisomers is typically accomplished using chiral chromatography techniques.

Experimental Protocol: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile stereoisomers. The following provides a general protocol that can be adapted for the separation of this compound stereoisomers.

Objective: To separate the four stereoisomers of this compound.

Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar).

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

Racemic mixture of this compound.

-

Anhydrous solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the racemic this compound mixture (e.g., 100 ppm) in the chosen solvent.

-

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split (e.g., 50:1 split ratio) to ensure sharp peaks.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 2-5 °C/min to 220 °C.

-

Final hold: Hold at 220 °C for 10 minutes.

-

-

-

Data Analysis: The four stereoisomers should elute at different retention times, allowing for their identification and quantification.

Optimization: The separation can be optimized by adjusting the temperature ramp rate, carrier gas flow rate, and the choice of chiral stationary phase. Slower temperature ramps and optimal flow rates generally lead to better resolution.

Biological Activities of Stereoisomers

The biological activity of chiral molecules can be highly dependent on their stereochemistry. While much of the reported biological data for this compound pertains to the racemic mixture, which exhibits antibacterial, anti-inflammatory, and anticancer properties, there is specific evidence for the distinct activity of the (6R, 10R)-isomer.[8]

Pheromonal Activity in Orchid Bees

A significant finding is the role of (6R, 10R)-6,10,14-trimethyl-2-pentadecanone as a dominant and behaviorally active component in the fragrances of male orchid bees (Euglossini).[1][9][10] This specific stereoisomer has been shown to attract males of several orchid bee species, suggesting its crucial role in their chemical communication and mating rituals.[1][9] This highlights the high degree of stereospecificity in insect olfactory systems.

General Biological Activities (Racemic Mixture)

The racemic mixture of this compound has been identified as a major constituent in the essential oils of various plants and has been associated with several biological activities:[2][11][12][13][14]

-

Antimicrobial Activity: It has shown inhibitory effects against various bacteria and fungi.

-

Anti-inflammatory Activity: Studies have indicated its potential to reduce inflammation.

-

Anticancer Activity: Some research suggests cytotoxic effects against certain cancer cell lines.

It is plausible that the different stereoisomers contribute unequally to these observed activities, and further research is needed to elucidate the specific biological roles of each isomer.

Signaling Pathways

The specific signaling pathways activated by this compound stereoisomers are not yet fully elucidated. However, in the context of its pheromonal activity in insects, it is likely to involve the olfactory signaling cascade.

In insects, olfactory signal transduction is primarily mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons.[4][5][15] The binding of a specific ligand, such as a pheromone stereoisomer, to its corresponding OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response.[1][8][9]

Experimental Workflows

Workflow for Stereoisomer Separation and Identification

Conclusion

The stereoisomers of this compound represent a fascinating area of study with implications for chemical ecology, drug development, and the fragrance industry. The distinct biological activity of the (6R, 10R)-isomer as a pheromone in orchid bees underscores the importance of stereochemistry in molecular recognition and biological function. Further research into the stereoselective synthesis, separation, and comparative biological evaluation of all four stereoisomers is warranted to fully unlock their potential. The methodologies and information presented in this guide provide a solid foundation for researchers to build upon in their exploration of these intriguing molecules.

References

- 1. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Insect pheromones - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexahydrofarnesyl Acetone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexahydrofarnesyl acetone (B3395972), a significant sesquiterpenoid ketone. This document outlines its chemical identity, including its definitive CAS number and a comprehensive list of synonyms, to support research, development, and application in various scientific fields.

Chemical Identity and Nomenclature

Hexahydrofarnesyl acetone is chemically known as 6,10,14-Trimethyl-2-pentadecanone. For clarity and precision in scientific communication and procurement, it is essential to use the correct Chemical Abstracts Service (CAS) number.

CAS Number and Synonyms

The accurate identification of chemical compounds is paramount in research and drug development. The following table summarizes the primary CAS number for this compound and its various synonyms found in scientific literature and chemical databases. The primary and most widely accepted CAS number for this compound is 502-69-2.[1][2][3][4][5][6][7][8][9] Another CAS number, 68607-88-5, is primarily associated with "Protein hydrolyzates, soya" and may be erroneously linked to this compound in some databases.[10][11][12][13][14]

| Identifier | Value |

| Primary CAS Number | 502-69-2 [1][2][3][4][5][6][7][8][9] |

| IUPAC Name | 6,10,14-Trimethylpentadecan-2-one[1] |

| Synonyms | Hexahydrofarnesylacetone[15][3][7] |

| 2-Pentadecanone, 6,10,14-trimethyl-[16][1][2] | |

| 6,10,14-Trimethyl-2-pentadecanone[16][17] | |

| Perhydrofarnesyl acetone[16][3][5] | |

| Phytone[8] | |

| Fitone[8] | |

| (+/-)-Phytone[5] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the primary CAS number and the various names used to identify this compound. This visualization aids in understanding the nomenclature hierarchy and ensuring accurate substance identification.

Caption: Chemical Identifier Hierarchy for this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS 502-69-2: 6,10,14-Trimethyl-2-pentadecanone [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 6,10,14-Trimethyl-2-pentadecanone | CymitQuimica [cymitquimica.com]

- 7. 6,10,14-Trimethyl-2-pentadecanone | C18H36O | CID 10408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. CAS 68607-88-5: Protein hydrolyzates, soya | CymitQuimica [cymitquimica.com]

- 11. Protein hydrolyzates, soya | 68607-88-5 [chemicalbook.com]

- 12. molkem.com [molkem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Showing Compound 6,10,14-Trimethylpentadecan-2-one (FDB007640) - FooDB [foodb.ca]

- 16. 2-Pentadecanone, 6,10,14-trimethyl- [webbook.nist.gov]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Analysis of Hexahydrofarnesyl Acetone by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone, is a C18 isoprenoid ketone.[1][2] Its chemical formula is C18H36O and it has a molecular weight of 268.4778 g/mol .[3][4][5] This compound is found in various natural sources, including plants like Hildegardia barteri, where it can be a principal component of the essential oil.[1][2] Its presence is also noted in other organisms such as Leea guineensis and Pinellia ternata.[6] In the context of drug development and phytochemical analysis, accurate identification and quantification of Hexahydrofarnesyl acetone are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[7][8] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of GC-MS

Gas chromatography (GC) separates chemical components of a sample based on their volatility and interaction with a stationary phase within a capillary column.[9] The sample is first vaporized in a heated inlet and carried through the column by an inert carrier gas.[9] As components exit the column, they enter the mass spectrometer (MS), which acts as a detector. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8] This process generates a unique mass spectrum for each compound, which allows for its identification. The combination of retention time from the GC and the mass spectrum from the MS provides high specificity and sensitivity for the analysis of complex mixtures.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a suitable solvent for GC-MS analysis.[8] The following is a general protocol for a solid or semi-solid matrix (e.g., plant material, cream).

Materials:

-

Sample containing this compound

-

Volatile organic solvent (e.g., hexane (B92381), dichloromethane, methanol, acetone)[7][10][11]

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Glass vials (1.5 mL) with caps[10]

-

Syringe filters (0.22 µm)

-

Pipettes

Protocol:

-

Extraction:

-

Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

-

Add 5 mL of a suitable solvent (e.g., a 1:1 mixture of hexane and acetone).[12]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

For improved extraction efficiency, the mixture can be heated in a water bath at 50°C for 1 hour.[12]

-

-

Purification and Drying:

-

Filtration and Dilution:

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and sample matrix.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or Split (e.g., 50:1)[11][13] |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Oven Temperature Program | Initial temperature of 60°C (hold for 5 min), ramp at 4°C/min to 220°C, then ramp at 11°C/min to 280°C (hold for 5 min)[14] |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Interface Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV[6] |

| Mass Scan Range | 40-450 m/z |

| Solvent Delay | 5 minutes |

Data Presentation

The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library database (e.g., NIST). For quantification, an external or internal standard calibration curve should be prepared.

Mass Spectrum of this compound:

The mass spectrum of this compound is characterized by key fragment ions. The most abundant ions are typically observed at m/z 58 and 43.[6]

| m/z | Relative Abundance (%) |

| 58 | 99.99 |

| 43 | 96.60 |

| 71 | 60.50 |

| 57 | 44.10 |

| 85 | 34.50 |

Quantitative Analysis Summary:

The following table summarizes reported quantitative data for this compound in various matrices.

| Matrix | Method | Concentration / Percentage | Reference |

| Beta vulgaris Leaf Extract | GC-MS | 61.08% | [15] |

| Hildegardia barteri Leaf Oil | GC-MS | 38.2% | [1][2] |

| Hildegardia barteri Stem Bark Oil | GC-MS | 25.4% | [1][2] |

| Hildegardia barteri Root Bark Oil | GC-MS | 20.2% | [1][2] |

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 6,10,14-Trimethyl-2-pentadecanone | C18H36O | CID 10408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 12. agilent.com [agilent.com]

- 13. youtube.com [youtube.com]

- 14. This compound [webbook.nist.gov]

- 15. LC–MS/MS, GC–MS and molecular docking analysis for phytochemical fingerprint and bioactivity of Beta vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Hexahydrofarnesyl Acetone in Environmental Matrices

Introduction

Hexahydrofarnesyl acetone (B3395972) (6,10,14-trimethyl-2-pentadecanone), a C18 isoprenoid ketone, is a naturally occurring compound found in various plants and essential oils.[1][2][3][4] Its presence in the environment can result from both natural and anthropogenic sources. Monitoring the concentration of hexahydrofarnesyl acetone in environmental matrices such as water, soil, and sediment is crucial for understanding its environmental fate, transport, and potential ecological impact. This application note provides detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Analytical Approach

The quantification of this compound in environmental samples typically involves a multi-step process:

-

Sample Collection and Preservation: Proper collection and storage are critical to maintain sample integrity.[5]

-

Sample Preparation and Extraction: The analyte is isolated from the complex sample matrix. Common techniques include liquid-liquid extraction (LLE) for water samples and solvent extraction for solid samples.[5][6]

-

Extract Cleanup: To remove interfering co-extractants, cleanup steps such as solid-phase extraction (SPE) may be employed.[7][8]

-

Instrumental Analysis: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[1][2][3]

The following sections provide detailed protocols for the analysis of this compound in water, soil, and sediment.

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples

1. Scope

This protocol describes a method for the determination of this compound in water samples using liquid-liquid extraction followed by GC-MS analysis.

2. Materials and Reagents

-

This compound standard (purity ≥95%)

-

Internal standard (e.g., d10-anthracene or other suitable deuterated compound)

-

Dichloromethane (DCM), pesticide residue grade

-

n-Hexane, pesticide residue grade

-

Acetone, pesticide residue grade

-

Anhydrous sodium sulfate (B86663), analytical grade

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Deionized water

-

Glassware: 1 L separatory funnels, round bottom flasks, graduated cylinders, beakers, Pasteur pipettes

-

Rotary evaporator

-

GC-MS system

3. Sample Collection and Preservation

-

Collect water samples in 1 L amber glass bottles with Teflon-lined caps.

-

If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

-

Adjust the sample pH to < 2 with HCl for preservation.

-

Store samples at 4°C and extract within 7 days of collection.

4. Extraction Procedure

-

Allow the water sample (1 L) to come to room temperature.

-

Spike the sample with a known amount of internal standard.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

-

Dry the combined extract over anhydrous sodium sulfate for at least 2 hours.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Transfer the concentrated extract to a GC vial for analysis.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: TG-5MS (30 m × 0.25 mm inner diameter × 0.25 μm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

-

Inlet Temperature: 250°C.[1]

-

Injection Volume: 1.0 μL in splitless mode.[1]

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

-

6. Quantification

Prepare a multi-point calibration curve by analyzing standards of known concentrations. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Soil and Sediment Samples

1. Scope

This protocol details a method for the determination of this compound in soil and sediment samples using solvent extraction followed by GC-MS analysis.

2. Materials and Reagents

-

Same as Protocol 1

-

Mortar and pestle or grinder

-

Centrifuge and centrifuge tubes

-

Soxhlet extraction apparatus

-

Florisil® or silica (B1680970) gel for cleanup

3. Sample Collection and Preservation

-

Collect soil or sediment samples using a stainless-steel scoop or corer.

-

Store samples in wide-mouth amber glass jars with Teflon-lined lids.

-

Freeze samples at -20°C until extraction.[5]

4. Extraction Procedure (Soxhlet Extraction)

-

Thaw the sample and homogenize it.

-

Determine the moisture content of a subsample by drying at 105°C to a constant weight.

-

Weigh approximately 20 g (dry weight equivalent) of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.

-

Spike the sample with a known amount of internal standard.

-

Place the sample into a porous thimble and insert it into the Soxhlet extractor.

-

Extract the sample for 18-24 hours with a 1:1 (v/v) mixture of acetone and n-hexane.[6]

-

After extraction, allow the extract to cool.

-

Concentrate the extract to about 5 mL using a rotary evaporator.

5. Extract Cleanup

-

Prepare a cleanup column by packing a glass column with 10 g of activated Florisil® or silica gel.

-

Pre-elute the column with n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a solvent mixture of increasing polarity (e.g., hexane, followed by a hexane/DCM mixture). Collect the fractions.

-

Combine the fractions containing this compound (determined through preliminary experiments).

-

Concentrate the final extract to 1 mL.

6. GC-MS Analysis and Quantification

Follow the GC-MS analysis and quantification steps as described in Protocol 1.

Data Presentation

The quantitative results for this compound in various environmental matrices should be summarized in a clear and concise table.

Table 1: Concentration of this compound in Environmental Samples

| Sample ID | Matrix | Location | Concentration (ng/L for water, ng/g for soil/sediment) | Method Detection Limit (MDL) |

| WW-01 | Wastewater Effluent | City A WWTP | Hypothetical Value: 150 | Hypothetical Value: 5 |

| RW-01 | River Water | River X, Downstream | Hypothetical Value: 25 | Hypothetical Value: 5 |

| SO-01 | Agricultural Soil | Farm B | Hypothetical Value: 80 | Hypothetical Value: 10 |

| SD-01 | River Sediment | River X, Downstream | Hypothetical Value: 120 | Hypothetical Value: 10 |

Note: The values presented in this table are hypothetical and should be replaced with actual experimental data.

Visualization

Workflow for Quantification of this compound in Water

Caption: Workflow for water sample analysis.

Workflow for Quantification of this compound in Soil/Sediment

Caption: Workflow for soil/sediment sample analysis.

References

- 1. LC–MS/MS, GC–MS and molecular docking analysis for phytochemical fingerprint and bioactivity of Beta vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound-Rich Extractives from Hildegardia barteri | Semantic Scholar [semanticscholar.org]

- 5. cefas.co.uk [cefas.co.uk]

- 6. env.go.jp [env.go.jp]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]